Cas no 1423029-82-6 (3-(Difluoromethyl)azetidin-3-ol)

3-(Difluoromethyl)azetidin-3-ol is a fluorinated azetidine derivative with a hydroxyl group at the 3-position, offering unique reactivity and structural versatility in organic synthesis. The difluoromethyl group enhances its potential as a building block for pharmaceuticals and agrochemicals, contributing to improved metabolic stability and lipophilicity in target molecules. The strained azetidine ring facilitates ring-opening reactions, enabling diverse functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, where the combination of fluorine substitution and hydroxyl functionality allows for precise modulation of physicochemical properties. Its synthetic utility makes it a promising intermediate for drug discovery and fine chemical applications.
3-(Difluoromethyl)azetidin-3-ol structure
1423029-82-6 structure
Product name:3-(Difluoromethyl)azetidin-3-ol
CAS No:1423029-82-6
MF:C4H7F2NO
Molecular Weight:123.1013
CID:5051535

3-(Difluoromethyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(difluoromethyl)azetidin-3-ol
    • 3-(Difluoromethyl)azetidin-3-ol
    • インチ: 1S/C4H7F2NO/c5-3(6)4(8)1-7-2-4/h3,7-8H,1-2H2
    • InChIKey: NSDKIAODRQJVBC-UHFFFAOYSA-N
    • SMILES: FC([H])(C1(C([H])([H])N([H])C1([H])[H])O[H])F

計算された属性

  • 精确分子量: 123.04957017 g/mol
  • 同位素质量: 123.04957017 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 92
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.4
  • トポロジー分子極性表面積: 32.299
  • 分子量: 123.10

3-(Difluoromethyl)azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-115264-0.1g
3-(difluoromethyl)azetidin-3-ol
1423029-82-6
0.1g
$451.0 2023-02-18
Enamine
EN300-115264-10.0g
3-(difluoromethyl)azetidin-3-ol
1423029-82-6
10.0g
$6189.0 2023-02-18
Enamine
EN300-115264-5.0g
3-(difluoromethyl)azetidin-3-ol
1423029-82-6
5.0g
$3473.0 2023-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1985-1G
3-(difluoromethyl)azetidin-3-ol
1423029-82-6 95%
1g
¥ 12,804.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1985-100MG
3-(difluoromethyl)azetidin-3-ol
1423029-82-6 95%
100MG
¥ 3,201.00 2023-03-30
Ambeed
A358206-1g
3-(Difluoromethyl)azetidin-3-ol
1423029-82-6 97%
1g
$3233.0 2024-08-03
Enamine
EN300-115264-2.5g
3-(difluoromethyl)azetidin-3-ol
1423029-82-6
2.5g
$2116.0 2023-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1985-250MG
3-(difluoromethyl)azetidin-3-ol
1423029-82-6 95%
250MG
¥ 5,121.00 2023-03-30
Enamine
EN300-115264-0.5g
3-(difluoromethyl)azetidin-3-ol
1423029-82-6
0.5g
$1014.0 2023-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1985-500MG
3-(difluoromethyl)azetidin-3-ol
1423029-82-6 95%
500MG
¥ 8,540.00 2023-03-30

3-(Difluoromethyl)azetidin-3-ol 関連文献

3-(Difluoromethyl)azetidin-3-olに関する追加情報

3-(Difluoromethyl)azetidin-3-ol (CAS No. 1423029-82-6): A Comprehensive Overview

Introduction to 3-(Difluoromethyl)azetidin-3-ol (CAS No. 1423029-82-6)

3-(Difluoromethyl)azetidin-3-ol, identified by the CAS registry number 1423029-82-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of a difluoromethyl group at the third position of the azetidine ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The structure of 3-(Difluoromethyl)azetidin-3-ol is characterized by a saturated four-membered ring with one oxygen atom and one nitrogen atom. The difluoromethyl group (-CHF₂) attached to the nitrogen atom adds a fluorinated substituent, which is known to enhance the compound's stability and bioavailability. This feature makes it particularly interesting for drug design and development.

Recent studies have highlighted the potential of azetidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules with improved pharmacokinetic profiles. The incorporation of fluorine atoms into organic compounds has been shown to enhance lipophilicity, improve metabolic stability, and increase binding affinity to target proteins. These properties make 3-(Difluoromethyl)azetidin-3-ol a promising candidate for various therapeutic applications.

Synthesis and Chemical Properties of 3-(Difluoromethyl)azetidin-3-ol

The synthesis of 3-(Difluoromethyl)azetidin-3-ol involves a multi-step process that typically begins with the preparation of an appropriate azetidine precursor. One common approach is the ring-closing reaction of a diamine or amino alcohol derivative under specific conditions to form the azetidine ring. The introduction of the difluoromethyl group can be achieved through nucleophilic substitution or alkylation reactions, depending on the starting material and reaction conditions.

Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure azetidine derivatives, including 3-(Difluoromethyl)azetidin-3-ol, with high efficiency and selectivity. These methods often utilize chiral catalysts or ligands to control the stereochemistry during the formation of the azetidine ring, ensuring high optical purity in the final product.

The chemical stability of 3-(Difluoromethyl)azetidin-3-ol is influenced by its electronic structure and steric hindrance. The presence of fluorine atoms increases its resistance to hydrolysis and oxidation, making it suitable for use in various chemical reactions and biological systems.

Biological Activity and Applications

Pharmacological Studies: Recent research has focused on evaluating the biological activity of azetidine derivatives, including 3-(Difluoromethyl)azetidin-3

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